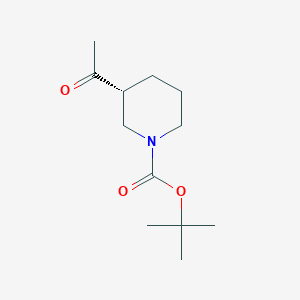

(R)-1-Boc-3-acetylpiperidine

描述

Significance of Chiral Nitrogen Heterocycles in Organic Synthesis

Chiral nitrogen heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. sioc-journal.cnrsc.org Their stereochemistry often plays a crucial role in determining biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of these compounds is a major focus of modern organic chemistry. rsc.orgacs.org The precise spatial arrangement of substituents on the heterocyclic ring can lead to specific interactions with biological targets, making enantiomerically pure compounds highly sought after. mdpi.comresearchgate.net

Overview of Piperidine (B6355638) Derivatives as Versatile Building Blocks

The piperidine ring is a prevalent scaffold in numerous bioactive molecules and approved drugs. ontosight.aiijnrd.orgajchem-a.com Piperidine derivatives serve as versatile building blocks in medicinal chemistry and drug discovery due to their conformational flexibility and the ability to introduce various substituents. ijnrd.orgresearchgate.netacs.org This versatility allows for the fine-tuning of physicochemical properties and biological activity. The development of scalable routes to access stereoisomerically pure piperidine derivatives is therefore of significant interest. researchgate.netacs.org

Contextualizing (R)-1-Boc-3-acetylpiperidine within Chiral Synthesis Paradigms

This compound, with its defined stereocenter at the C3 position and the synthetically useful acetyl group, is a prime example of a chiral building block. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and allows for controlled reactions at other positions of the piperidine ring. This compound serves as a key intermediate in the synthesis of more complex chiral molecules, where the stereochemistry of the final product is dictated by the initial chirality of the piperidine scaffold.

Research Trajectory and Academic Importance of the Compound

The academic importance of this compound is evident from its application in the synthesis of various biologically active compounds. Research has focused on developing efficient synthetic routes to this compound and exploring its utility in asymmetric transformations. Its role as a precursor to other valuable chiral intermediates, such as (R)-1-Boc-3-aminopiperidine, further underscores its significance in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and other therapeutic agents. chemicalbook.comsigmaaldrich.comchemicalbook.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₃ chemsrc.com |

| Molecular Weight | 227.31 g/mol chemsrc.com |

| CAS Number | 942143-25-1 chemsrc.comfluorochem.co.uk |

| Appearance | Not specified, likely an oil or low-melting solid |

| Purity | Typically ≥95.0% fluorochem.co.uk |

Synthesis and Spectroscopic Data

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available chiral precursors. One common approach involves the oxidation of the corresponding alcohol, (R)-1-Boc-3-(hydroxymethyl)piperidine. The structural integrity of the compound is typically confirmed using spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the acetyl group methyl protons (a singlet around 2.1 ppm). |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the Boc and acetyl groups, as well as the carbons of the piperidine ring and the tert-butyl group. |

| Mass Spectrometry | Mass spectral analysis would confirm the molecular weight of the compound. |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (3R)-3-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDISJMZFQAYKG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 1 Boc 3 Acetylpiperidine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient routes to enantiomerically pure compounds. These strategies aim to create the desired stereocenter at the C3 position of the piperidine (B6355638) ring with high fidelity, starting from prochiral precursors.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.org This strategy is a powerful and reliable method for asymmetric synthesis.

In the context of synthesizing (R)-1-Boc-3-acetylpiperidine, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be appended to a piperidine precursor. wikipedia.org For instance, a piperidin-2-one scaffold bearing a chiral auxiliary on the nitrogen atom can undergo diastereoselective enolate alkylation. The bulky chiral auxiliary blocks one face of the enolate, forcing the electrophile (in this case, an acetyl equivalent like acetyl iodide or a related reagent) to approach from the less hindered face.

A relevant example is the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, where a D-phenylglycinol-derived auxiliary attached to the piperidinone nitrogen directs the methylation. researchgate.net By analogy, after the diastereoselective introduction of the acetyl group at the C3 position, subsequent removal of the auxiliary and protection of the piperidine nitrogen with a Boc group would yield the target compound. The success of these methods relies on high diastereoselectivity during the key bond-forming step and efficient cleavage of the auxiliary without racemization. wikipedia.org

Asymmetric Catalysis

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making it a highly atom-economical and elegant approach. These methods are broadly divided into organocatalysis and metal-catalysis.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. Proline and its derivatives are among the most successful organocatalysts. nih.gov A biomimetic, proline-catalyzed approach has been used for the asymmetric synthesis of 2-substituted piperidine alkaloids. nih.govacs.org This type of catalysis often proceeds through enamine or iminium ion intermediates.

For the synthesis of this compound, one could envision a domino Michael addition/aminalization process catalyzed by a chiral secondary amine, such as an O-TMS protected diphenylprolinol. acs.org This approach could involve the reaction of an aldehyde, an amine, and a suitable Michael acceptor bearing an acetyl group equivalent. Another strategy is the asymmetric addition of a nucleophile to a Δ¹-piperideine intermediate, which has been shown to be effective for introducing substituents onto the piperidine ring. acs.org The development of an organocatalytic asymmetric Mannich-type reaction could also provide a viable route, constructing the piperidine ring while setting the stereochemistry at the C3 position. rsc.orgscispace.com

Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of asymmetric transformations. Key strategies applicable to the synthesis of chiral 3-substituted piperidines include asymmetric hydrogenation and cross-coupling reactions.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts: A highly effective method for accessing chiral piperidines is the asymmetric hydrogenation of substituted pyridines. unimi.itnih.gov To overcome the stability of the aromatic pyridine (B92270) ring, it is typically activated by N-alkylation to form a pyridinium salt. unimi.it The subsequent hydrogenation using a chiral transition-metal catalyst, such as a Rhodium-JosiPhos complex, can proceed with high enantioselectivity. unimi.itnih.gov The presence of a base, like triethylamine (B128534) (Et₃N), has been shown to be crucial for achieving high enantiomeric excess (ee). nih.gov This method could be directly applied by starting with 3-acetylpyridine, which upon N-benzylation and subsequent asymmetric hydrogenation, would yield the corresponding chiral piperidine. unimi.itnih.gov Final N-Boc protection would afford the desired product.

| Substrate (N-benzyl pyridinium bromide) | Catalyst System | Base | Yield (%) | ee (%) |

| 3-phenyl | [Rh(COD)₂]BF₄ / JosiPhos J002-2 | Et₃N | >95 | 90 |

| 3-(4-methoxyphenyl) | [Rh(COD)₂]BF₄ / JosiPhos J002-2 | Et₃N | >95 | 89 |

| 3-(4-fluorophenyl) | [Rh(COD)₂]BF₄ / JosiPhos J002-2 | Et₃N | >95 | 89 |

| 3-methyl | [Rh(COD)₂]BF₄ / JosiPhos J002-2 | Et₃N | >95 | 70 |

This data is based on the asymmetric hydrogenation of various 3-substituted pyridinium salts and demonstrates the potential of the methodology. nih.gov

Metal-Catalyzed Cross-Coupling: Another powerful strategy involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. nih.govsnnu.edu.cnacs.org This approach typically involves a three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric introduction of a substituent, and a final reduction to the piperidine. nih.govsnnu.edu.cn The key step is an asymmetric reductive Heck reaction where aryl or vinyl boronic acids are coupled to a phenyl pyridine-1(2H)-carboxylate intermediate with high enantioselectivity using a chiral ligand like (S)-Segphos. organic-chemistry.orgresearchgate.net To synthesize this compound via this route, a vinyl boronic acid could be used, followed by oxidative cleavage of the resulting vinyl group to the desired acetyl functionality.

Enzymatic and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, often proceeding under mild conditions with exceptional levels of stereocontrol. acs.org Enzymes like reductases, transaminases, and oxidases are increasingly used in industrial processes.

A chemo-enzymatic cascade for the asymmetric dearomatization of activated pyridines presents a state-of-the-art approach to chiral piperidines. acs.org This one-pot method can combine a 6-hydroxy-D-nicotine oxidase (6-HDNO) catalyzed oxidation of a tetrahydropyridine (B1245486) with a subsequent ene-imine reductase (EneIRED) catalyzed reduction to furnish stereo-defined 3-substituted piperidines. acs.org This strategy provides a sustainable route to access these valuable chiral building blocks.

Another biocatalytic approach is deracemization, where an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the isolation of the other in high enantiopurity. Photochemical deracemization using a chiral catalyst has been successfully applied to 3-substituted oxindoles and could potentially be adapted for 3-substituted piperidines. d-nb.infonih.gov Furthermore, enzymatic cascades involving imine reductases are being developed for the synthesis of chiral piperidines from various precursors, such as keto acids or diamines. researchgate.net

Stereoselective Transformations Leading to the Piperidine Core

In addition to functionalizing a pre-existing piperidine ring, several methods focus on the stereoselective construction of the heterocyclic ring itself. These strategies build the piperidine core from acyclic or different cyclic precursors, controlling the stereochemistry during the cyclization process.

The aza-Diels-Alder reaction, a cycloaddition between an imine and a diene, is a classic method for constructing piperidine derivatives. researchgate.netrsc.org The use of chiral Lewis acids or chiral auxiliaries on the imine or diene can render this reaction highly enantioselective, establishing multiple stereocenters in a single step.

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions represent a powerful approach to constructing the piperidine ring with control over multiple stereocenters simultaneously. These methods typically involve the formation of the heterocyclic ring from an acyclic precursor in a manner that favors one diastereomer over others. While direct diastereoselective cyclizations yielding the 3-acetyl-substituted piperidine are not extensively documented, several strategies for related 3-functionalized piperidines highlight the potential of this approach.

One such strategy involves the visible-light-driven radical silylative cyclization of aza-1,6-dienes. nih.govresearchgate.net This method allows for the stereoselective synthesis of densely functionalized piperidines in a highly atom-economical manner. nih.gov The diastereoselectivity of this 6-exo-trig cyclization is influenced by the substitution pattern of the starting diene. nih.govresearchgate.net Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the origins of this stereoselectivity, suggesting that the transition state geometry plays a crucial role. nih.gov

Another approach is the aza-Prins cyclization, which has been utilized for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. Furthermore, cascade reactions, such as those involving a C-H activation-cyclization-reduction sequence, have proven effective in producing highly substituted tetrahydropyridines with excellent diastereoselectivity, which can then be further elaborated to piperidines. nih.gov These methods provide a foundation for the potential development of a diastereoselective cyclization route to this compound, likely proceeding through a diastereomeric intermediate that can be subsequently converted to the target acetyl group.

| Methodology | Key Features | Potential Applicability to this compound Synthesis |

|---|---|---|

| Visible-Light-Driven Silylative Cyclization | High atom economy, stereoselective formation of multiple C-C bonds. nih.gov | Could establish the piperidine ring with a functional group at C3 that can be converted to an acetyl group. |

| Aza-Prins Cyclization | Formation of C-C and C-N bonds in a single step to create the piperidine ring. | A suitable acyclic precursor could be designed to undergo aza-Prins cyclization to form the desired substituted piperidine. |

| C-H Activation-Cyclization-Reduction Cascade | One-pot synthesis of highly substituted piperidine derivatives with high diastereoselectivity. nih.gov | Could be adapted to incorporate the necessary functionality for conversion to the target molecule. |

Enantioselective Reduction of Precursors

A more direct and widely employed strategy for the synthesis of chiral 3-substituted piperidines involves the enantioselective reduction of a prochiral precursor, most commonly a ketone. In the context of this compound synthesis, this typically involves the asymmetric reduction of N-Boc-3-piperidone to the corresponding (R)-1-Boc-3-hydroxypiperidine, which is a direct precursor to the target compound via oxidation and subsequent reaction with an organometallic reagent or by other functional group manipulations.

Biocatalysis has emerged as a particularly powerful tool for this transformation, offering high enantioselectivity under mild, environmentally benign conditions. A variety of enzymes, including ketoreductases (KREDs) and other carbonyl reductases, have been successfully employed for the synthesis of both (S)- and (R)-1-Boc-3-hydroxypiperidine.

For instance, studies have demonstrated the use of ketoreductases for the preparation of (S)-1-Boc-3-hydroxypiperidine with high enantiomeric excess (ee). In some cases, whole-cell biocatalysts are utilized, which can simplify the process by providing in situ cofactor regeneration. The co-expression of a carbonyl reductase with a glucose dehydrogenase for NADPH regeneration has been shown to be an efficient system for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the drug Ibrutinib. nih.gov This approach can lead to high space-time yields and is amenable to large-scale production. rsc.org

Thermostable aldo-keto reductases have also been identified and characterized for their ability to produce (S)-N-Boc-3-hydroxypiperidine with high enantioselectivity and without substrate inhibition. nih.gov Molecular simulations have been used to understand the structural basis for the observed enantioselectivity. nih.gov While many published examples focus on the (S)-enantiomer due to its utility in Ibrutinib synthesis, the principles and methodologies are directly applicable to the synthesis of the (R)-enantiomer by selecting an appropriate enzyme with the opposite stereopreference.

| Catalyst/Biocatalyst | Precursor | Product | Key Advantages |

|---|---|---|---|

| Ketoreductases (KREDs) | N-Boc-3-piperidone | (S)- or (R)-1-Boc-3-hydroxypiperidine | High enantioselectivity, mild reaction conditions. |

| Whole-cell biocatalysts (e.g., recombinant E. coli) | N-Boc-3-piperidone | (S)- or (R)-1-Boc-3-hydroxypiperidine | In situ cofactor regeneration, suitable for large-scale synthesis. nih.govrsc.org |

| Aldo-keto reductases (AKRs) | N-Boc-3-piperidone | (S)- or (R)-1-Boc-3-hydroxypiperidine | High enantioselectivity, thermostability, no substrate inhibition. nih.gov |

Total Synthesis Strategies Incorporating the this compound Unit

The utility of this compound and its direct precursor, (R)-1-Boc-3-hydroxypiperidine, is underscored by their application as key building blocks in the total synthesis of complex, biologically active molecules. The defined stereochemistry and versatile functional groups of these piperidine derivatives make them ideal starting points for the construction of larger molecular architectures. nbinno.com

A prominent example is the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The chiral piperidine moiety is a critical component of the Ibrutinib structure, and its stereochemistry is crucial for the drug's activity. The synthesis of Ibrutinib widely employs (S)-1-Boc-3-hydroxypiperidine as a key intermediate. nih.govnih.gov However, the synthetic strategies are directly translatable to the use of the (R)-enantiomer for the synthesis of diastereomeric analogs or other target molecules.

The synthesis of Ibrutinib typically involves the coupling of the chiral piperidine intermediate with the pyrazolopyrimidine core of the molecule. nih.gov The hydroxyl group of (R)- or (S)-1-Boc-3-hydroxypiperidine is often converted to a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution by the nitrogen of the pyrazolopyrimidine. Following this key coupling step, the Boc protecting group is removed, and the synthesis is completed by acylation of the piperidine nitrogen. The availability of enantiomerically pure (R)-1-Boc-3-hydroxypiperidine is therefore a critical factor in the efficient and stereocontrolled synthesis of such pharmaceutical agents. nbinno.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries, with a focus on minimizing environmental impact and maximizing efficiency. The synthesis of this compound and its precursors is an area where these principles can be effectively applied.

One of the most significant green chemistry approaches in the synthesis of the precursor, (R)-1-Boc-3-hydroxypiperidine, is the use of biocatalysis, as discussed in section 2.2.2. Enzymatic reductions are typically performed in aqueous media under mild conditions, avoiding the use of hazardous reagents and heavy metal catalysts often employed in traditional chemical reductions. The high selectivity of enzymes also reduces the formation of byproducts, simplifying purification and minimizing waste. nih.gov The use of whole-cell systems with cofactor regeneration further enhances the sustainability of this approach by reducing the need for expensive and complex cofactors. rsc.org

Atom economy is another key principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. primescholars.comrsc.org While some classical methods for the synthesis of chiral piperidines may suffer from low atom economy, modern catalytic methods, including some cyclization strategies, are being developed with this principle in mind. For example, cascade reactions that form multiple bonds in a single operation can significantly improve atom economy. nih.gov

Advanced Methodologies for Stereochemical Integrity Assessment in R 1 Boc 3 Acetylpiperidine Research

Chromatographic Techniques for Enantiomeric Excess Determination in Synthetic Pathways

The determination of enantiomeric excess (ee) is a crucial step in the synthesis of enantiomerically pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. nih.govresearchgate.netnih.gov

In a typical synthetic route to (R)-1-Boc-3-acetylpiperidine, the enantiomeric excess of the product is monitored at various stages. A common approach involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including piperidine (B6355638) derivatives.

Key aspects of chiral HPLC method development for this compound include:

Column Selection: The choice of the chiral stationary phase is critical. Columns like Chiralpak® IC, based on cellulose tris(3,5-dichlorophenylcarbamate), have shown success in separating similar chiral molecules. researchgate.netresearchgate.net

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best separation (resolution) between the enantiomeric peaks.

Detector: A UV detector is commonly employed for the analysis, as the Boc-protecting group and the acetyl group provide sufficient chromophores for detection.

Illustrative Data from Chiral HPLC Analysis:

The following table represents typical data obtained from a chiral HPLC analysis for the determination of enantiomeric excess of a sample of this compound.

| Parameter | Value |

| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R) | 12.5 min |

| Retention Time (S) | 15.2 min |

| Peak Area (R) | 99.5% |

| Peak Area (S) | 0.5% |

| Enantiomeric Excess (ee) | 99.0% |

This is a representative table and values may vary depending on the specific analytical conditions and sample.

Spectroscopic Methods for Chiral Purity Analysis

While chromatography is excellent for quantification, spectroscopic methods provide valuable information about the absolute configuration and can be used for qualitative and sometimes quantitative chiral purity analysis.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly powerful for determining the absolute configuration of a molecule in solution by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer. nih.gov For this compound, VCD can unequivocally confirm the stereochemistry of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents:

NMR spectroscopy in the presence of chiral shift reagents (CSRs) can be used to differentiate between enantiomers. The CSR forms diastereomeric complexes with the enantiomers of this compound, leading to different chemical shifts for corresponding protons in the NMR spectrum. The integration of these distinct signals allows for the determination of the enantiomeric ratio.

Example of NMR data with a chiral shift reagent:

| Proton Signal | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR (R-enantiomer) | Chemical Shift (ppm) with CSR (S-enantiomer) |

| Acetyl Methyl | 2.15 | 2.25 | 2.28 |

| Piperidine H3 | 2.80 | 2.95 | 3.00 |

This is a representative table illustrating the principle. Actual chemical shifts will depend on the specific CSR and experimental conditions.

Development of Novel Analytical Protocols for Stereoselective Synthesis Validation

The development of efficient and reliable analytical protocols is crucial for validating stereoselective synthetic methods. researchgate.net Continuous flow chemistry, for instance, has emerged as a powerful tool for the rapid and scalable synthesis of chiral molecules, including piperidine derivatives. organic-chemistry.org The validation of such processes requires analytical methods that are fast, robust, and can be integrated into the flow system for real-time monitoring.

Key considerations for novel analytical protocols include:

High-Throughput Screening: The development of rapid analytical methods allows for the high-throughput screening of catalysts and reaction conditions for stereoselective syntheses.

On-line Monitoring: Integrating analytical techniques, such as HPLC or spectroscopic methods, directly into a continuous flow reactor enables real-time monitoring of the reaction progress and enantioselectivity.

Chemometric Analysis: The use of chemometric methods can help in the analysis of complex data from spectroscopic techniques, such as IR or Raman, to determine enantiomeric excess without the need for complete separation.

Impact of Impurity Profiles on Downstream Synthetic Processes

The presence of the undesired (S)-enantiomer as an impurity in a sample of this compound can have significant consequences for downstream synthetic processes.

Reduced Yield of the Desired Diastereomer: In subsequent reactions where a new chiral center is introduced, the presence of the (S)-enantiomer will lead to the formation of a diastereomeric impurity, which may be difficult to separate from the desired product.

Impact on Crystallization and Purification: The presence of even small amounts of the enantiomeric impurity can affect the crystallization process of downstream products, potentially leading to lower yields and difficulties in obtaining the desired polymorphic form.

Pharmacological Implications: In the synthesis of active pharmaceutical ingredients (APIs), the presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse side effects.

Chemical Transformations and Derivatization Reactions of R 1 Boc 3 Acetylpiperidine

Reactions at the Acetyl Moiety

The acetyl group at the 3-position of the piperidine (B6355638) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reduction to Alcohol Derivatives

The ketone functionality of the acetyl group can be readily reduced to the corresponding secondary alcohol, yielding (R)-1-Boc-3-(1-hydroxyethyl)piperidine. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the diastereoselectivity of the reaction.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). The use of bulkier reducing agents, such as L-selectride, can offer higher diastereoselectivity, favoring the formation of one diastereomer over the other. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon, which is influenced by the steric hindrance imposed by the adjacent piperidine ring and its substituents.

Table 1: Diastereoselective Reduction of (R)-1-Boc-3-acetylpiperidine

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| NaBH₄ | Methanol | 0 to rt | Data not available |

Oxidation Reactions

The acetyl group can undergo oxidation reactions, most notably the Baeyer-Villiger oxidation. In this reaction, a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to convert the ketone into an ester. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The migratory aptitude of the adjacent groups determines the regioselectivity of the oxygen insertion. For this compound, the migration of the piperidinyl group would lead to the corresponding acetate (B1210297) ester. This reaction provides a pathway to introduce an ester functionality, which can be further hydrolyzed to an alcohol or converted to other functional groups.

Knoevenagel Condensation and Related Enone Formation

The acetyl group can participate in condensation reactions with active methylene (B1212753) compounds in the presence of a basic catalyst, such as piperidine or an ammonium (B1175870) salt, to form α,β-unsaturated ketones (enones). This is known as the Knoevenagel condensation. nih.govrsc.orgresearchgate.net For example, reaction with malononitrile (B47326) would yield an α,β-unsaturated dinitrile. This reaction is a powerful tool for carbon-carbon bond formation and introduces a reactive enone system that can undergo further transformations, such as Michael additions.

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Solvent | Product |

|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | (R)-tert-butyl 3-(2,2-dicyanovinyl)piperidine-1-carboxylate |

Grignard and Organometallic Additions

The carbonyl carbon of the acetyl group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). This reaction results in the formation of a tertiary alcohol upon quenching. The addition of these reagents creates a new stereocenter, and the stereochemical outcome is dependent on the steric environment around the carbonyl group and the nature of the organometallic reagent. For instance, the addition of methylmagnesium bromide would yield (R)-1-Boc-3-(2-hydroxypropan-2-yl)piperidine.

Mannich-type Reactions

The acetyl group can serve as the active hydrogen component in Mannich-type reactions. In the presence of a non-enolizable aldehyde, such as formaldehyde, and a secondary amine, such as dimethylamine, an aminomethyl group can be introduced at the α-position to the carbonyl. This reaction proceeds via the formation of an enol or enolate, which then attacks the Eschenmoser's salt or a pre-formed iminium ion. This transformation provides a route to β-amino ketones, which are valuable synthetic intermediates.

Transformations at the Piperidine Nitrogen

The Boc protecting group on the piperidine nitrogen is crucial for the selective reactions at the acetyl moiety. Once the desired transformations at the C3 side chain are complete, the Boc group can be readily removed to liberate the secondary amine.

The deprotection of the Boc group is typically achieved under acidic conditions. rsc.orgfishersci.co.ukcommonorganicchemistry.comnih.gov A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). rsc.orgcommonorganicchemistry.comnih.gov Alternatively, ethereal solutions of hydrogen chloride (HCl) can be used. The resulting secondary amine, (R)-3-acetylpiperidine, can then undergo a wide range of reactions at the nitrogen atom, including N-alkylation, N-acylation, and reductive amination, to introduce further diversity into the molecule. This two-stage strategy of initial side-chain modification followed by nitrogen functionalization highlights the utility of this compound as a versatile synthetic platform.

Deprotection Strategies of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of this compound to yield (R)-3-acetylpiperidine is a critical first step for many synthetic routes that require derivatization of the piperidine nitrogen.

Commonly employed methods for Boc deprotection involve the use of strong acids. A standard laboratory procedure is the treatment of the Boc-protected piperidine with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). The reaction typically proceeds at room temperature and is usually complete within a few hours. Another frequently used reagent is hydrogen chloride (HCl), which can be bubbled through a solution of the substrate or used as a solution in an organic solvent like dioxane or methanol. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule and the desired workup procedure.

While specific documented examples for the deprotection of this compound are not extensively reported in readily available literature, the general principles of Boc deprotection are well-established and are expected to be applicable. The resulting (R)-3-acetylpiperidine is typically obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be used directly in subsequent steps or neutralized to yield the free amine.

Table 1: General Conditions for Boc Deprotection of Piperidines

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 1 - 4 hours |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 0 - 25 | 1 - 3 hours |

Note: The conditions in this table are representative for Boc-protected piperidines and are expected to be applicable to this compound. Specific optimization may be required.

Amide and Urea (B33335) Formation

Following the removal of the Boc group, the resulting secondary amine of (R)-3-acetylpiperidine is a versatile nucleophile for the formation of amide and urea derivatives. These functional groups are prevalent in a vast array of biologically active molecules.

Amide formation is typically achieved by reacting the piperidine with an activated carboxylic acid derivative. Common methods include the use of acyl chlorides or the in-situ activation of carboxylic acids with coupling reagents. The reaction of (R)-3-acetylpiperidine with an acyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to scavenge the generated HCl, provides a direct route to the corresponding N-acylpiperidine.

Alternatively, a wide variety of peptide coupling reagents can be employed to facilitate the reaction between a carboxylic acid and the piperidine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium-based reagents like HATU or HBTU, are effective in promoting amide bond formation under mild conditions.

Urea formation can be accomplished by reacting (R)-3-acetylpiperidine with an isocyanate. This reaction is generally rapid and high-yielding. For isocyanates that are unstable or not commercially available, alternative methods such as reaction with carbamoyl (B1232498) chlorides or sequential treatment with phosgene (B1210022) or a phosgene equivalent followed by another amine can be utilized.

Alkylation and Acylation Reactions

The secondary amine of deprotected (R)-3-acetylpiperidine can also undergo N-alkylation and N-acylation reactions to introduce a wide range of substituents.

N-Alkylation can be performed by treating the piperidine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct. Reductive amination offers another powerful method for N-alkylation. This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl groups.

N-Acylation , as discussed in the context of amide formation, involves the reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction is generally straightforward and provides access to a diverse set of N-acyl derivatives.

Table 2: Representative N-Alkylation and N-Acylation Reactions for Secondary Amines

| Reaction Type | Reagents | Base (if applicable) | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | K₂CO₃ or Et₃N | Acetonitrile, DMF |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Acetic Acid (catalyst) | Dichloromethane, THF |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Et₃N or Pyridine (B92270) | Dichloromethane, THF |

Note: This table provides general conditions for the derivatization of secondary amines like (R)-3-acetylpiperidine.

Functionalization of the Piperidine Ring System

Beyond derivatization of the nitrogen atom, the piperidine ring of this compound itself can be functionalized. The presence of the Boc group can influence the regioselectivity of these reactions. For instance, directed ortho-metalation strategies have been used with Boc-protected piperidines to achieve functionalization at the C2 position. This typically involves deprotonation with a strong base, such as sec-butyllithium (B1581126) in the presence of a chiral ligand like sparteine, followed by quenching with an electrophile.

The acetyl group also provides a handle for further modifications. For example, the ketone can be reduced to a secondary alcohol, which can then be further derivatized. Alternatively, the α-protons to the ketone are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Strategic Derivatization for Library Synthesis

The versatile reactivity of this compound makes it an excellent scaffold for the synthesis of compound libraries for high-throughput screening. A common strategy involves the deprotection of the Boc group, followed by parallel N-acylation or N-alkylation with a diverse set of carboxylic acids/acyl chlorides or alkyl halides, respectively. This approach allows for the rapid generation of a large number of analogs with varied substituents on the piperidine nitrogen.

Further diversity can be introduced by leveraging the reactivity of the acetyl group. For instance, a library of N-derivatized piperidines can be subjected to a second diversification step, such as reductive amination of the ketone, to create a matrix of compounds with modifications at both the nitrogen atom and the 3-position side chain. This systematic exploration of the chemical space around the piperidine scaffold is a powerful strategy in the search for new bioactive molecules.

Applications of R 1 Boc 3 Acetylpiperidine As a Chiral Building Block in Complex Molecule Synthesis

Construction of Advanced Chiral Scaffolds

The inherent chirality and functionality of (R)-1-Boc-3-acetylpiperidine make it a powerful tool for the synthesis of intricate chiral scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their three-dimensional complexity.

Pyrrolidine (B122466) and Piperidine (B6355638) Fused Systems

While direct examples of the synthesis of pyrrolidine and piperidine fused systems commencing from this compound are not extensively documented in readily available literature, the strategic positioning of the acetyl group at the C3 position provides a synthetic handle for the construction of such fused ring systems. Plausible synthetic strategies would involve the elaboration of the acetyl group into a suitable precursor for an intramolecular cyclization.

For instance, the ketone of the acetyl group could be transformed into an amine via reductive amination. Subsequent functionalization of this newly introduced amino group, followed by an intramolecular cyclization onto a modified piperidine ring, could lead to the formation of a fused pyrrolidine ring. Alternatively, the acetyl group could undergo an aldol-type condensation with a suitable partner, introducing a carbon chain that could be further manipulated to achieve cyclization and form a fused piperidine ring. The stereochemistry of the final fused system would be directed by the inherent chirality of the starting material.

Spirocyclic Systems

The synthesis of spirocyclic systems, which feature a common atom shared by two rings, is a growing area of interest in medicinal chemistry. This compound serves as a viable precursor for the construction of chiral spirocyclic piperidines. The acetyl group at the 3-position is the key reactive site for initiating the formation of the second ring.

One potential strategy involves the reaction of the enolate of this compound with a bifunctional electrophile. This would introduce a substituent at the C3 position that could subsequently undergo an intramolecular cyclization to form the spirocyclic ring. For example, reaction with a dihaloalkane could be followed by an intramolecular alkylation to forge the spirocycle.

Another approach could involve a Pictet-Spengler-type reaction. Conversion of the acetyl group to a primary amine, followed by reaction with a suitable aldehyde or ketone, would generate an iminium ion intermediate. Intramolecular cyclization of this intermediate onto an activated position of a tethered aromatic or heterocyclic ring would yield a spirocyclic system. The stereochemical outcome of such transformations would be influenced by the chiral center at C3 of the piperidine ring.

Precursor for Diverse Heterocyclic Structures

The functional group array of this compound allows for its conversion into a variety of other important heterocyclic motifs, expanding its utility as a chiral building block.

Pyridines and Pyridones

The transformation of a saturated piperidine ring into an aromatic pyridine (B92270) or a pyridone ring is a synthetically valuable process. While direct, high-yielding methods starting from this compound are not commonly reported, multi-step sequences can be envisioned.

The synthesis of a pyridine ring would necessitate an oxidation or dehydrogenation of the piperidine core. The acetyl group could be modified to facilitate this aromatization process. For instance, condensation of the acetyl group with a suitable 1,3-dicarbonyl compound or its equivalent, followed by cyclization and subsequent oxidation, could lead to a substituted pyridine derivative.

The preparation of pyridones could be achieved through different pathways. One possibility involves the oxidation of the piperidine ring at a position adjacent to the nitrogen atom to introduce a carbonyl group. Alternatively, a ring-closing metathesis approach on a suitably functionalized derivative of this compound could be employed to construct the pyridone ring.

Quinolizidines

Quinolizidine (B1214090) alkaloids are a class of natural products characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead. The synthesis of chiral quinolizidine scaffolds can be approached using this compound as a starting material.

A key strategy for the construction of the quinolizidine skeleton involves an intramolecular cyclization. The acetyl group of this compound can be elaborated to introduce a side chain containing a suitable functional group for cyclization. For example, a Wittig or Horner-Wadsworth-Emmons reaction on the acetyl group could introduce an α,β-unsaturated ester. Subsequent reduction of the ester to an aldehyde or alcohol, followed by removal of the Boc protecting group and intramolecular reductive amination or cyclization, would furnish the quinolizidine ring system. The chirality at the C3 position of the starting material would be transferred to the final bicyclic product, allowing for the stereoselective synthesis of specific quinolizidine isomers.

Role in Natural Product Total Synthesis

The utility of this compound as a chiral building block is ultimately demonstrated in its application to the total synthesis of complex natural products. While specific examples detailing the direct use of this compound in a completed total synthesis are not prevalent in the searched literature, its structural features make it a hypothetical and valuable synthon for various classes of alkaloids and other nitrogen-containing natural products.

For instance, many piperidine alkaloids feature a substituted piperidine ring as their core structure. The chiral nature of this compound would allow for a more efficient and stereocontrolled synthesis of these targets, avoiding the need for chiral resolutions or asymmetric syntheses at later stages. The acetyl group can be readily transformed into a variety of side chains found in natural products through standard organic transformations such as reductions, oxidations, olefination reactions, and carbon-carbon bond-forming reactions.

The table below illustrates the potential of this compound as a precursor for key intermediates in the synthesis of various natural product classes.

| Natural Product Class | Key Intermediate Derivable from this compound | Potential Synthetic Transformation |

| Piperidine Alkaloids | Chiral 3-substituted piperidine core | Elaboration of the acetyl group into the desired side chain |

| Quinolizidine Alkaloids | Chiral quinolizidine skeleton | Intramolecular cyclization via a functionalized side chain |

| Indolizidine Alkaloids | Chiral indolizidine skeleton | Ring-closing strategies involving the piperidine nitrogen and a functionalized side chain |

Synthesis of Chiral Ligands and Catalysts

This compound is a chiral building block with potential for the synthesis of complex molecules. However, a comprehensive review of the scientific literature did not yield specific examples of its direct application as a precursor for the synthesis of chiral ligands and catalysts.

While the piperidine scaffold is a common feature in the architecture of many chiral ligands and catalysts, and the Boc protecting group is standard in organic synthesis, the specific use of the (R)-3-acetyl-substituted variant in this context is not well-documented in available research. The synthesis of chiral ligands often involves the strategic placement of coordinating groups, such as phosphines or amines, on a chiral backbone to create an asymmetric environment for metal-catalyzed reactions.

General methodologies for the synthesis of chiral phosphine (B1218219) and diamine ligands typically start from precursors with functionalities that are readily converted to the desired coordinating moieties. These precursors often include chiral alcohols, amines, or halides that can undergo nucleophilic substitution or other transformations.

Although this compound possesses a defined stereocenter, its direct conversion into common classes of chiral ligands is not a prominently reported synthetic route. The acetyl group could potentially be modified—for example, through reduction to an alcohol, conversion to an amine via reductive amination, or other carbonyl chemistries—to introduce a coordinating atom. However, specific instances of such synthetic pathways originating from this compound for the purpose of creating chiral ligands or catalysts for asymmetric synthesis are not readily found in the surveyed literature.

Further research and exploration into the reactivity of the acetyl group in this compound could unveil its potential as a valuable precursor for novel chiral ligands and catalysts. At present, however, there is a lack of published data to detail its role in this specific application.

Integration of R 1 Boc 3 Acetylpiperidine in Medicinal Chemistry Research

Strategic Intermediate for Active Pharmaceutical Ingredient (API) Precursors

(R)-1-Boc-3-acetylpiperidine serves as a crucial intermediate in the synthesis of precursors for Active Pharmaceutical Ingredients (APIs). The piperidine (B6355638) ring is a prevalent motif in a vast number of pharmaceuticals, and the specific stereochemistry and functional handles of this compound offer a streamlined route to complex chiral molecules. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable means of protecting the piperidine nitrogen, allowing for selective reactions at other positions of the molecule.

The acetyl group at the C3 position is a key functional handle that can be elaborated into a variety of other functional groups. For instance, it can undergo reduction to a secondary alcohol, be converted to an amine via reductive amination, or participate in carbon-carbon bond-forming reactions. This versatility allows for the introduction of diverse pharmacophoric elements necessary for biological activity.

A notable example of a structurally related compound, (R)-3-(Boc-Amino)piperidine, highlights the importance of this chiral piperidine scaffold. It is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors such as alagliptin, which are used for the treatment of type 2 diabetes chemicalbook.com. The stereochemistry at the C3 position is critical for the biological activity of these inhibitors. The synthetic utility demonstrated for the 3-amino analogue provides a strong rationale for the potential of this compound as a precursor for a different, yet equally important, set of APIs where an acetyl-derived functional group is required.

Table 1: Key Structural Features of this compound and their Synthetic Utility

| Feature | Description | Synthetic Advantage |

| (R)-Stereocenter | Defined stereochemistry at the C3 position. | Crucial for specific ligand-target interactions and can lead to improved potency and reduced off-target effects. |

| Boc Protecting Group | tert-butyloxycarbonyl group on the piperidine nitrogen. | Provides stability during various chemical transformations and can be easily removed under mild acidic conditions. |

| Acetyl Group | A ketone functional group at the C3 position. | A versatile handle for further chemical modifications, such as reduction, oxidation, and carbon-carbon bond formation. |

| Piperidine Scaffold | A six-membered nitrogen-containing heterocycle. | A common and important structural motif in a wide range of FDA-approved drugs. arizona.edu |

Building Block for Privileged Scaffolds in Drug Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity nih.govnih.gov. These scaffolds often possess a three-dimensional structure that allows for the presentation of substituents in a defined spatial orientation, facilitating interactions with the binding pockets of various proteins. The piperidine ring is considered a classic example of a privileged scaffold due to its prevalence in numerous bioactive compounds. arizona.eduencyclopedia.pub

This compound is an ideal building block for the construction of libraries based on privileged scaffolds. Its inherent chirality and the presence of a modifiable acetyl group allow for the creation of a diverse set of molecules with well-defined three-dimensional shapes. Medicinal chemists can systematically vary the substituents on the piperidine ring and the acetyl group to explore the chemical space around the piperidine core and optimize interactions with a specific target or a family of related targets.

The synthesis of 2,4-disubstituted piperidines has been developed as a platform for drug discovery, providing convenient points for diversification researchgate.net. Methodologies for the stereoselective synthesis of substituted piperidines are of great interest for generating novel scaffolds. nih.gov The (R)-configuration at the C3 position of this compound provides a fixed stereochemical anchor, which is a critical starting point for the diastereoselective synthesis of more complex piperidine-based scaffolds.

The development of synthetic routes to various chiral piperidine derivatives is an active area of research, with applications in the synthesis of a wide range of biologically active molecules, including alkaloids and pharmaceuticals. nih.govnih.gov The ability to generate libraries of compounds based on the this compound scaffold can accelerate the discovery of new drug candidates for a variety of diseases.

Influence of Stereochemistry of the Piperidine Unit on Ligand-Target Interactions: Theoretical and Design Aspects

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. The interaction between a drug molecule and its biological target is highly specific, and often only one enantiomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.

In the context of this compound, the stereochemistry at the C3 position of the piperidine ring plays a crucial role in defining the spatial orientation of the acetyl group and any subsequent modifications. This, in turn, dictates how the molecule can interact with the amino acid residues in the binding site of a target protein. The introduction of a chiral center on the piperidine ring can significantly influence the biological activity and selectivity of a compound. researchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding the influence of stereochemistry on ligand-target interactions at a molecular level. nih.govclinmedkaz.orgclinmedkaz.org These techniques can be used to model the binding of both the (R) and (S) enantiomers of a 3-substituted piperidine to a target protein, allowing researchers to predict which enantiomer will have a higher binding affinity and to rationalize the observed stereoselectivity. For instance, computational studies on piperidine and piperazine-based compounds have been used to understand their affinity for sigma receptors. nih.gov

The design of new drug candidates can be guided by these theoretical insights. By understanding the key interactions that are favored by a particular stereoisomer, medicinal chemists can design molecules with optimized geometries for enhanced potency and selectivity. The fixed (R)-stereochemistry of this compound makes it an excellent starting point for such rational design approaches, as it removes the ambiguity of dealing with racemic mixtures and allows for a more focused exploration of the relevant chemical space.

Design and Synthesis of Conformationally Constrained Analogues

The flexibility of the piperidine ring, which can adopt various chair and boat conformations, can be both an advantage and a disadvantage in drug design. While conformational flexibility can allow a molecule to adapt to the shape of a binding site, it can also lead to a loss of binding affinity due to the entropic cost of "freezing" the molecule in a specific conformation upon binding.

To address this, medicinal chemists often design and synthesize conformationally constrained analogues of bioactive molecules. By introducing structural elements that restrict the conformational freedom of the piperidine ring, it is possible to pre-organize the molecule in a bioactive conformation, which can lead to a significant increase in binding affinity and selectivity.

This compound can serve as a starting material for the synthesis of such conformationally constrained analogues. The acetyl group can be used as a handle to introduce bridges or additional ring systems that lock the piperidine ring into a specific conformation. For example, intramolecular reactions involving the acetyl group and another part of the molecule can lead to the formation of bicyclic or spirocyclic systems. The synthesis of conformationally restricted piperidine nucleoside analogues has been reported as a strategy to mimic the bioactive conformation of known drugs. nih.govresearchgate.netnih.gov

The design of these constrained analogues is often guided by computational studies that predict the bioactive conformation of a flexible parent molecule. Once the desired conformation is identified, synthetic strategies can be devised to create rigid scaffolds that maintain this geometry. The stereochemistry of this compound is a critical consideration in the design of these analogues, as it will influence the geometry of the resulting constrained systems.

Fragment-Based Drug Discovery Utilizing Piperidine Core: Conceptual Framework

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. nih.govrsc.org This method involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. The structural information from these fragment hits is then used to design more potent lead compounds, often by growing the fragments or linking them together.

A key principle in FBDD is the "rule-of-three," which suggests that fragments should generally have a molecular weight of less than 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated logP of no more than three. stanford.edu Fragments that adhere to these guidelines are more likely to have good "ligand efficiency," meaning they have a high binding affinity relative to their size.

This compound, after deprotection of the Boc group, can be considered a valuable core structure for the design of fragment libraries. The resulting 3-acetylpiperidine possesses a three-dimensional shape, a key feature for modern fragment libraries which are moving away from flat, aromatic structures. whiterose.ac.ukrsc.orgyork.ac.uk The acetyl group and the secondary amine provide two vectors for chemical elaboration, allowing for the systematic exploration of the chemical space around the piperidine core.

Conceptual Framework for Utilizing this compound in FBDD:

Library Design: A library of fragments can be designed based on the (R)-3-acetylpiperidine scaffold. Diversity can be introduced by modifying the acetyl group (e.g., reduction to an alcohol, conversion to an oxime) and by substituting the piperidine nitrogen with a small set of different functional groups. dtu.dkresearchgate.net

Screening: This fragment library can be screened against a biological target using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.

Hit Identification and Validation: Fragments that show binding to the target are identified and their binding mode is determined.

Fragment Elaboration: The identified fragment hits are then elaborated into more potent lead compounds. The synthetic handles on the original this compound scaffold (the acetyl group and the nitrogen) provide straightforward routes for this elaboration. For example, the acetyl group can be used as an anchor point to grow the fragment into an adjacent pocket of the binding site.

The use of a chiral, 3D fragment core like (R)-3-acetylpiperidine in FBDD can lead to the discovery of novel lead compounds with improved physicochemical properties and better intellectual property positions compared to those derived from more traditional, flat fragment libraries.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The development of novel synthetic routes for (R)-1-Boc-3-acetylpiperidine and its parent amine is driven by the need for higher efficiency, selectivity, and sustainability. Current research is moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.

One promising area is the use of biocatalysis. The application of immobilized ω-transaminases for the asymmetric synthesis of chiral amines like (R)-3-amino-1-Boc-piperidine from a prochiral ketone represents a significant advancement. beilstein-journals.org This method offers high enantioselectivity and operates under mild conditions, making it an attractive green alternative to conventional chemical reductions. beilstein-journals.org

Another avenue of exploration involves leveraging readily available chiral starting materials. For instance, efficient syntheses of (R)-3-(Boc-amino)piperidine have been developed from natural amino acids like D-lysine. researchgate.net These routes often feature key steps such as hydrogenation of intermediate imido esters under mild conditions, avoiding harsh reagents and simplifying purification. researchgate.net Other innovative strategies include proline-catalyzed asymmetric α-amination and the enantioselective ring expansion of prolinols to form the desired 3-aminopiperidine core. researchgate.net

Future efforts will likely focus on catalytic C-H activation and functionalization of the piperidine (B6355638) ring, which could dramatically shorten synthetic sequences. Additionally, the development of continuous flow processes for the synthesis of piperidine derivatives is an emerging field that promises enhanced safety, scalability, and consistency.

Table 1: Comparison of Emerging Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Advantages | Representative Research |

| Biocatalysis | Use of enzymes (e.g., transaminases) | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Asymmetric synthesis of (R)-3-amino-1-Boc-piperidine using immobilized ω-transaminases. beilstein-journals.org |

| Chiral Pool Synthesis | Starting from natural chiral molecules (e.g., D-lysine) | Access to high enantiopurity, potentially shorter routes. | Two-step synthesis of (R)-3-(Boc-amino)piperidine from D-lysine via hydrogenation. researchgate.net |

| Asymmetric Catalysis | Proline-catalyzed α-amination, ring expansion of prolinols | High yields and enantioselectivity for key intermediates. | Synthesis of 3-aminopiperidines from aldehydes. researchgate.net |

| Flow Chemistry | Continuous reaction processing | Improved safety, scalability, process control, and potential for higher yields. | General trend in pharmaceutical synthesis for improved efficiency. |

Computational Chemistry and Rational Design of Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For a scaffold like this compound, computational methods can guide the rational design of new derivatives with enhanced biological activity and optimized pharmacokinetic properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of piperidine derivatives and their biological effects. mdpi.com Both 2D-QSAR and 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to predict the activity of novel, unsynthesized compounds and to identify key structural modifications that could improve efficacy. mdpi.com

Furthermore, pharmacophore modeling and molecular docking studies can be used to design derivatives that fit precisely into the binding site of a specific biological target. By understanding the key interactions between a ligand and a protein at the atomic level, researchers can intelligently design modifications to the this compound core to maximize binding affinity and selectivity. Computational investigations into reaction mechanisms, such as the enantioselective deprotonation of N-Boc-piperidine, can also provide valuable insights for developing new synthetic methodologies. researchgate.net

Table 2: Computational Approaches for Derivative Design

| Computational Method | Application | Expected Outcome |

| QSAR Modeling | Predict biological activity based on chemical structure. | Identification of structural patterns that correlate with desired biological activity. mdpi.com |

| Pharmacophore Modeling | Identify essential 3D features required for biological activity. | Generation of templates for virtual screening and de novo design of new derivatives. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a target protein. | Rationalization of structure-activity relationships and prioritization of derivatives for synthesis. |

| DFT Calculations | Investigate reaction mechanisms and electronic properties. | Understanding of reactivity and guidance for the development of new synthetic routes. researchgate.net |

Exploration of New Reactivity Profiles

Future research will also delve into uncovering novel reactivity patterns of the this compound molecule. The presence of multiple functional groups—the ketone, the Boc-protected amine, and the piperidine ring itself—offers a rich playground for chemical transformations.

The acetyl group can serve as a handle for a wide array of reactions beyond simple reductions or additions. For example, it could be a substrate for α-functionalization reactions to introduce new stereocenters or for conversion into other functional groups like oximes, hydrazones, or more complex heterocyclic systems.

The Boc-protected nitrogen allows for controlled manipulation of the piperidine ring. After deprotection, the secondary amine can be functionalized in countless ways through alkylation, acylation, arylation, or reductive amination to build diverse molecular architectures. Furthermore, exploring reactions that involve the C-H bonds of the piperidine ring through transition-metal catalysis could open up entirely new avenues for derivatization, allowing for the introduction of substituents at positions that are difficult to access through traditional methods.

Automated Synthesis and High-Throughput Derivatization

To explore the vast chemical space accessible from this compound, automated synthesis and high-throughput experimentation (HTE) are becoming essential. These technologies enable the rapid creation of large libraries of related compounds, which can then be screened for biological activity. mrs-j.org

Parallel synthesis platforms, which allow for many reactions to be run simultaneously in formats like 96-well plates, are well-suited for creating derivative libraries. nih.gov This approach is particularly powerful when combined with solid-phase synthesis, where the piperidine core can be attached to a resin and then subjected to a series of reaction steps to build complexity.

A cutting-edge development is the use of acoustic dispensing technology for nanoscale, on-the-fly synthesis. nih.govrug.nl This allows for the creation of thousands of unique compounds in a miniaturized format, which can be directly subjected to high-throughput screening without the need for purification. nih.govrug.nlrsc.org This integration of automated synthesis and in-situ screening dramatically accelerates the hit-finding stage of drug discovery. nih.govrug.nl

Sustainability Aspects in the Synthesis and Application of the Compound

There is a strong and growing emphasis in the pharmaceutical industry on adopting green chemistry principles to minimize environmental impact. rsc.orgunibo.it Future research on this compound will increasingly focus on the sustainability of its synthesis and downstream applications.

This involves several key strategies:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis and recyclable heterogeneous catalysts, to reduce waste and improve atom economy. jddhs.commdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce energy consumption. jddhs.com

Waste Reduction: Designing synthetic routes with high atom economy to minimize the generation of byproducts and implementing strategies for recycling catalysts and solvents. jddhs.com

The development of green chemistry approaches for the synthesis of N-substituted piperidones is an example of this trend. nih.gov By incorporating these principles from the outset, the entire lifecycle of pharmaceuticals derived from this compound can be made more sustainable. rsc.orgmdpi.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-1-Boc-3-acetylpiperidine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via acylation of Boc-protected piperidine derivatives. For example, acylation of (R)-1-Boc-3-aminopiperidine (CAS 309956-78-3) with acetyl chloride under anhydrous conditions (e.g., DCM, TEA) can yield the acetylated product . Enantiomeric purity is preserved by using chiral starting materials and low-temperature reactions to minimize racemization. Characterization via chiral HPLC or polarimetry is critical to confirm optical purity .

Q. Which analytical techniques are most reliable for characterizing this compound and detecting impurities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to verify acetyl group placement and Boc-protection integrity . High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. Impurity profiling requires reverse-phase HPLC with UV detection, while chiral columns are used for enantiopurity assessment .

Q. What are the critical storage and handling considerations for this compound to prevent degradation?

- Methodological Answer : The compound should be stored at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group . Moisture-sensitive reactions require anhydrous solvents (e.g., THF, DMF) and molecular sieves. Degradation products (e.g., free piperidine) can be monitored via TLC or GC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis of this compound?

- Methodological Answer : Batch optimization studies suggest using catalytic DMAP to enhance acylation efficiency . Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventional) while maintaining >95% yield . Scale-up requires rigorous temperature control to avoid exothermic side reactions, as noted in patent US-2020102303-A1 .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

- Methodological Answer : Batch variability arises from residual solvents (e.g., TFA) or incomplete acylation. Requesting peptide content analysis (via amino acid analysis) and salt content quantification (ion chromatography) ensures consistency . For bioassays, additional purification (e.g., preparative HPLC) and lyophilization reduce variability in solubility and impurity profiles .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., opioid receptor binding vs. inactivity) may stem from stereochemical or regiochemical differences in derivatives. Comparative studies using isothermal titration calorimetry (ITC) or X-ray crystallography can clarify structure-activity relationships . Meta-analyses of published datasets (e.g., PubChem BioAssay) may identify confounding variables like assay conditions .

Q. What computational methods are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model acetyl group reactivity and Boc deprotection kinetics . Molecular docking studies predict interactions with enzymes (e.g., monoacylglycerol lipase) for targeted drug design . Machine learning platforms (e.g., Chemprop) can prioritize synthetic routes based on historical reaction data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。